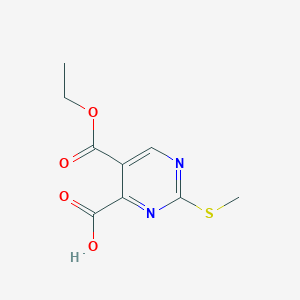
4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetoxymethyl group, a bromine atom, and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid can be achieved through several synthetic routesThe reaction conditions typically include the use of bromine or a brominating agent, along with appropriate solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical agent or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The acetoxymethyl group may enhance its ability to penetrate biological membranes, while the bromine atom can participate in various biochemical reactions. The compound may exert its effects through modulation of enzyme activity or interaction with cellular receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyric Acid: A simple carboxylic acid with similar structural features but lacking the acetoxymethyl and bromine groups.
Phenylbutyric Acid: Contains a phenyl group and is used in the treatment of urea cycle disorders.
4-[(3-Nitro-2-oxo-2H-chromen-4-yl)amino]butanoic Acid: A compound with anticonvulsant properties.
Uniqueness
4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid is unique due to the presence of both the acetoxymethyl and bromine groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H15BrO4 |
|---|---|
Molekulargewicht |
315.16 g/mol |
IUPAC-Name |
4-[3-(acetyloxymethyl)-2-bromophenyl]butanoic acid |
InChI |
InChI=1S/C13H15BrO4/c1-9(15)18-8-11-6-2-4-10(13(11)14)5-3-7-12(16)17/h2,4,6H,3,5,7-8H2,1H3,(H,16,17) |
InChI-Schlüssel |
OZEDFKFOVWDARO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=CC=CC(=C1Br)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)
![Dibenzo[a,c]naphthacene](/img/structure/B13969222.png)

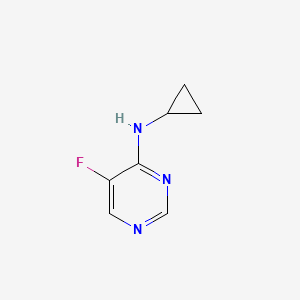
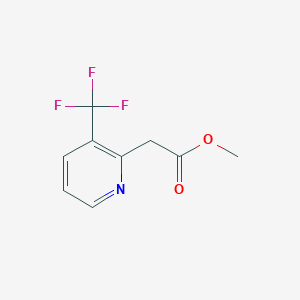

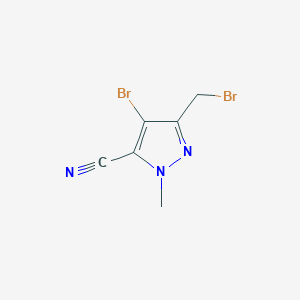
![3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile](/img/structure/B13969260.png)

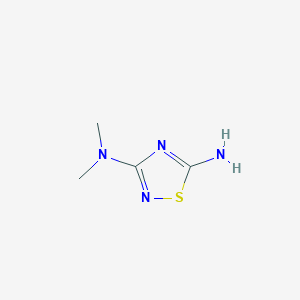
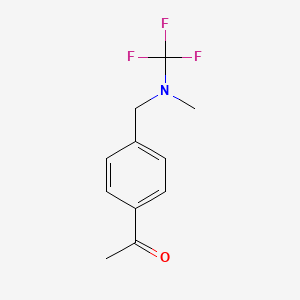
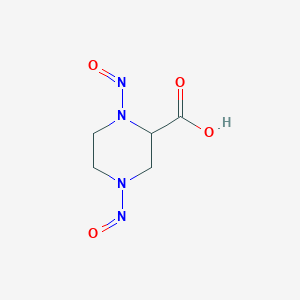
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)
